molecular formula C15H14N2O3 B1361538 4-nitro-N-(2-phenylethyl)benzamide CAS No. 62497-65-8

4-nitro-N-(2-phenylethyl)benzamide

Cat. No.: B1361538
CAS No.: 62497-65-8
M. Wt: 270.28 g/mol
InChI Key: NPTZNBFQWMQHKP-UHFFFAOYSA-N
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Description

4-Nitro-N-(2-phenylethyl)benzamide is a chemical compound with the linear formula C15H14N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzamides, which includes this compound, can be achieved through the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(NCCC1=CC=CC=C1)C2=CC=C(N+=O)C=C2 . The InChI representation is 1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18) .

Scientific Research Applications

Crystal Structure Analysis

4-nitro-N-(2-phenylethyl)benzamide has been studied for its crystal structure. A study synthesized and characterized this compound using spectroscopy and elemental analysis. X-ray diffraction data revealed its crystallization in the orthorhombic space group, with specific unit cell dimensions and dihedral angles. The structure is stabilized by intermolecular N-H...O hydrogen bonds, forming a 3-dimensional network (Saeed, Hussain, & Flörke, 2008).

Corrosion Inhibition

Research has been conducted on the corrosion inhibition properties of N-Phenyl-benzamide derivatives, including this compound, on mild steel in acidic environments. These compounds showed significant corrosion inhibition efficiency, with various experimental and computational studies supporting these findings (Mishra et al., 2018).

Antimicrobial Properties

Several studies have synthesized and evaluated derivatives of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, including structures similar to this compound, for their antibacterial and antifungal activities. These compounds demonstrated broad-spectrum activity against various microorganisms (Ertan et al., 2007).

Antiproliferative Activity

Compounds structurally related to this compound were synthesized and screened for their in vitro antibacterial and antifungal activities. Some derivatives showed potential as antiproliferative agents against various cancer cell lines, suggesting a possible role in cancer research (Kumar et al., 2012).

Synthesis of Novel Polymers

Studies have explored the use of derivatives of this compound in the synthesis of new polymers. These polymers, with molecular weights over 42,000 g/mol, demonstrate properties like high glass transition temperatures and solubility in common organic solvents, making them interesting for materials science applications (Lee & Kim, 2002).

Computational Studies

The vibrational frequencies and other physical properties of compounds like this compound have been studied computationally. These studies provide insights into their molecular structures and potential applications in fields like non-linear optics (Yohannan et al., 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-nitro-N-(2-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-15(13-6-8-14(9-7-13)17(19)20)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTZNBFQWMQHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282135
Record name 4-nitro-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62497-65-8
Record name NSC24666
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24666
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitro-N-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30282135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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